(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)(cyclopropyl)methanone
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Overview
Description
(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)(cyclopropyl)methanone is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a bromine atom, a cyclopropyl group, and a methanone functional group, making it a molecule of interest in various chemical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)(cyclopropyl)methanone typically involves multi-step organic reactions. One possible route could involve the bromination of a dihydroisoquinoline precursor, followed by the introduction of the cyclopropyl group and the methanone functional group. Specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the chosen synthetic pathway.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)(cyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to remove the bromine atom or reduce the methanone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions would vary based on the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)(cyclopropyl)methanone could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential pharmacological properties. Isoquinoline derivatives are known to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)(cyclopropyl)methanone would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)(cyclopropyl)methanone might include other isoquinoline derivatives with different substituents. Examples could include:
- (5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)(cyclopropyl)methanone
- (5-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)(cyclopropyl)methanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other isoquinoline derivatives.
Properties
IUPAC Name |
(5-bromo-3,4-dihydro-1H-isoquinolin-2-yl)-cyclopropylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO/c14-12-3-1-2-10-8-15(7-6-11(10)12)13(16)9-4-5-9/h1-3,9H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFSHFGUBSKJTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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